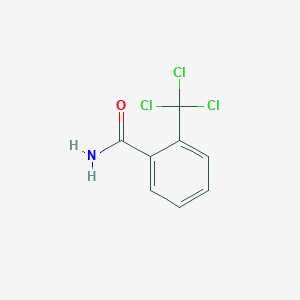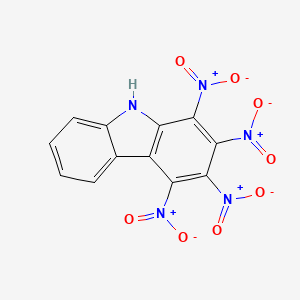
1,2,3,4-Tetranitro-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetranitro-9H-carbazole is a highly nitrated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetranitro-9H-carbazole typically involves the nitration of carbazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the carbazole ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired level of nitration without over-nitration or degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the highly reactive and potentially explosive nature of the nitrating agents and the product itself.
化学反应分析
Types of Reactions
1,2,3,4-Tetranitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further nitrated or oxidized carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
1,2,3,4-Tetranitro-9H-carbazole has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetranitro-9H-carbazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: A less nitrated derivative with different chemical and physical properties.
1,3,6,8-Tetranitrocarbazole: Another highly nitrated carbazole derivative with similar applications but different reactivity and stability.
Uniqueness
1,2,3,4-Tetranitro-9H-carbazole is unique due to its specific nitration pattern, which imparts distinct electronic and structural properties. These properties make it suitable for specialized applications in materials science and organic electronics, where precise control over electronic properties is crucial.
属性
CAS 编号 |
6202-15-9 |
|---|---|
分子式 |
C12H5N5O8 |
分子量 |
347.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetranitro-9H-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)9-7-5-3-1-2-4-6(5)13-8(7)10(15(20)21)12(17(24)25)11(9)16(22)23/h1-4,13H |
InChI 键 |
DAGSRNAIARXJOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


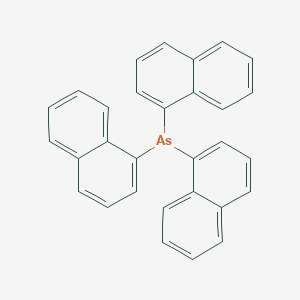
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
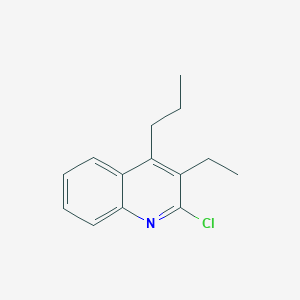
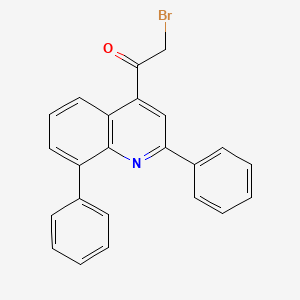
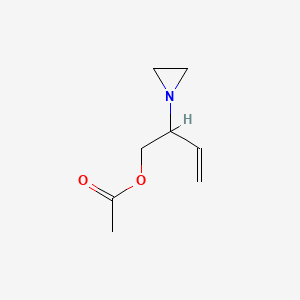

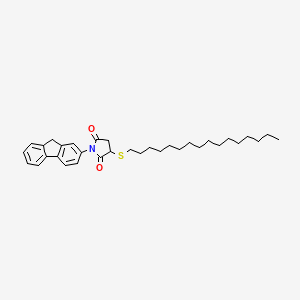
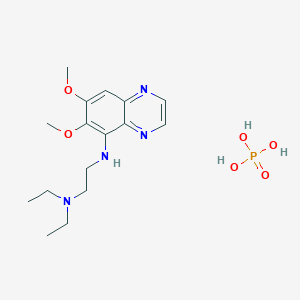
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
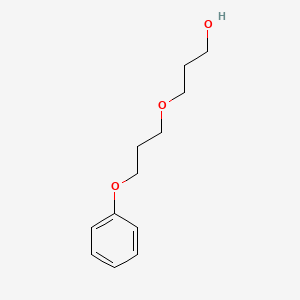

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
